N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
CAS No.: 941876-59-1
Cat. No.: VC11870245
Molecular Formula: C23H21ClN4O3
Molecular Weight: 436.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941876-59-1 |
|---|---|
| Molecular Formula | C23H21ClN4O3 |
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
| Standard InChI | InChI=1S/C23H21ClN4O3/c1-3-31-17-7-5-16(6-8-17)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-19-9-4-15(2)12-18(19)24/h4-13H,3,14H2,1-2H3,(H,25,29) |
| Standard InChI Key | FWMHEXACIGFXFV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)C)Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)C)Cl |
Introduction
N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a complex organic compound featuring a chloro-substituted aromatic ring, an acetamide group, and a pyrazolo[1,5-a]pyrazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural components.
Synthesis
The synthesis of N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide typically involves multi-step synthetic routes. These methods require careful control of reaction conditions to ensure high yields and purity. Common steps include the formation of the pyrazolo[1,5-a]pyrazine core and subsequent modification with the chloro-substituted phenyl and ethoxyphenyl groups.
Potential Applications
This compound serves as a lead for developing new therapeutic agents targeting inflammation and cancer. Its unique structure can be modified to enhance efficacy and selectivity. Interaction studies, such as molecular docking, are crucial for understanding how it interacts with biological targets.
Comparison with Similar Compounds
Similar compounds, such as N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)formohydrazido]}acetamide and N-(3-difluorophenyl)-2-{[3-(4-methoxyphenyl)formohydrazido]}acetamide, exhibit potential anti-inflammatory and anticancer properties. These compounds highlight the diversity within this chemical class and the importance of structural modifications in achieving distinct biological activities.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide | Chloro-substituted phenyl, pyrazolo[1,5-a]pyrazine | Potential anti-inflammatory, anticancer |
| N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)formohydrazido]}acetamide | Chloro-substituted phenyl, formohydrazido group | Potential anti-inflammatory |
| N-(3-difluorophenyl)-2-{[3-(4-methoxyphenyl)formohydrazido]}acetamide | Difluorophenyl, formohydrazido group | Anticancer properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume